molecular formula C18H14S2 B168546 p-Terphenyl-4,4''-dithiol CAS No. 174706-21-9

p-Terphenyl-4,4''-dithiol

Cat. No. B168546
M. Wt: 294.4 g/mol
InChI Key: HSAKNFPXLQYFIJ-UHFFFAOYSA-N
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Description

P-Terphenyl-4,4’'-dithiol (TPDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . It can be used to form a dithiol ligand that functionalizes and modifies the properties of surfaces .


Synthesis Analysis

The synthesis of TPDT involves the formation of a self-assembled monolayer (SAM) on gold nanoparticles by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .


Molecular Structure Analysis

A first-principles theoretical study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’‘-dithiol molecule and its 2,2’,5’,2’'-tetramethylated analogue in gold junctions was conducted to investigate the molecular deformation mechanism .


Chemical Reactions Analysis

TPDT forms a SAM on gold nanoparticle by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .


Physical And Chemical Properties Analysis

TPDT has a molecular weight of 294.43 and a linear formula of HSC6H4C6H4C6H4SH . It is a solid with a melting point of 294-299 °C .

Scientific Research Applications

Interaction with Vapor-deposited Metals

p-Terphenyl-4,4''-dithiol and its derivatives have been studied for their interactions with vapor-deposited metals. Research indicates that self-assembled monolayers (SAMs) of compounds like 4,4'''-dimercapto-p-quaterphenyl and 4,4"-dimercapto-p-terphenyl interact with vapor-deposited metals such as Au or Al, preventing metal penetration due to the presence of reactive thiols at the SAM/vacuum interface. This property is crucial in the context of metallic contact formation in molecular electronics (de Boer et al., 2004).

Raman Spectroscopy and Surface Adsorption

The adsorption behaviors of p-Terphenyl-4,4''-dithiol and similar compounds on gold surfaces have been explored using surface-enhanced Raman scattering. This technique helps in understanding the surface orientations and the possibility of multilayer formation. Findings suggest that unlike some of its analogs, p-Terphenyl-4,4''-dithiol does not exhibit certain characteristic bands, indicating its unique adsorption behavior and structure on gold nanoparticles (Ganbold & Joo, 2015).

Optical Applications

p-Terphenyl and its derivatives have been identified as components in various optical devices. Studies involving synchrotron radiation linear dichroism (SRLD) spectroscopy have explored the electronic transitions of p-Terphenyl, extending the understanding of its optical applications, particularly as a wavelength shifter. The research also compares the observed polarization spectra with quantum chemical model calculations, providing insights into its potential applications in optical devices (Nguyen et al., 2018).

Molecular Deformation Studies

The molecular deformation mechanism of p-Terphenyl-4,4''-dithiol and its analogs in gold junctions has been a subject of interest, especially in the context of molecular electronics. First-principles theoretical studies have been conducted to investigate the structural deformations and their effects on surface-enhanced Raman spectroscopy (SERS) responses. Such studies provide valuable insights into the control of charge transport in molecular junctions (Zhang et al., 2020).

Role in Luminescent Platinum(II) Complexes

Research has also been conducted on the synthesis and characterization of luminescent platinum(II) complexes containing di-tert-butylbipyridine and various 1,1-dithiolate ligands. Such studies are crucial for understanding the solvatochromic and luminescent properties of these complexes, paving the way for their potential applications in various fields including materials science and photonics (Huertas et al., 2001).

Safety And Hazards

TPDT is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers A paper titled “Mechanism Study of Molecular Deformation of 2,2’,5’,2’‘-Tetramethylated p-Terphenyl-4,4’'-dithiol Trapped in Gold Junctions” provides a detailed study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’'-dithiol molecule .

properties

IUPAC Name

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKNFPXLQYFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622761
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Terphenyl-4,4''-dithiol

CAS RN

174706-21-9
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4,4''-dithiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl (8.576 g, 20 mmol) synthesized in process 1-a is dissolved in tetrahydrofuran (THF) solvent (300 ml), add lithium aluminium hydride (8.586 g, 200 mmol, 10 eq.) and refluxed for 3 hours. The obtained reacted mixture is poured into ice water, and adjusted the pH to 1 or less by adding concentrated hydrochloric acid. Deposited impurity is removed by suction filtration, then washed by methylene chloride completely. After that, the filtrate is extracted by acid-base extraction (CH2Cl2, NaOH, HCl), the organic phase is dried up using magnesium sulfate and recrystalyzed. Thus, light yellowish crystal of 4,4″-dimercapto-1,1′:4′,1″-terphenyl (3.003 g, 10.2 mmol, 51%) is obtained (compound G).
[Compound]
Name
compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl
Quantity
8.576 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.586 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Terphenyl-4,4''-dithiol
Reactant of Route 2
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p-Terphenyl-4,4''-dithiol
Reactant of Route 3
p-Terphenyl-4,4''-dithiol
Reactant of Route 4
p-Terphenyl-4,4''-dithiol
Reactant of Route 5
p-Terphenyl-4,4''-dithiol
Reactant of Route 6
p-Terphenyl-4,4''-dithiol

Citations

For This Compound
70
Citations
EO Ganbold, SW Joo - Bulletin of the Korean Chemical Society, 2015 - Wiley Online Library
We compared the adsorption behaviors of 1,4‐benzenedithiol ( BDT ), biphenyl‐4,4′‐dithiol ( BPDT ), and p‐terphenyl‐4,4″‐dithiol ( TPDT ) on gold (Au) surfaces. To check the …
Number of citations: 13 onlinelibrary.wiley.com
Y Zhang, P Su, Y Mu, G Zhang, Y Luo… - The Journal of …, 2020 - ACS Publications
Molecular junctions hold great potential for future microelectronics, while the practical utilization has long been limited by the problem of conformational deformation during charge …
Number of citations: 7 pubs.acs.org
JC Agar, J Durden, R Zhang… - 2011 IEEE 61st …, 2011 - ieeexplore.ieee.org
Anisotropically conductive adhesives (ACA) are a promising alternative to solder interconnects for high performance electronic devices due to their increased I/O capabilities and …
Number of citations: 3 ieeexplore.ieee.org
Y Zhang, Y Han, C Liu, C Jiang - 8th International Symposium …, 2016 - spiedigitallibrary.org
Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique for highly sensitive molecular detection. It effectively improves the defect of low sensitivity of normal …
Number of citations: 4 www.spiedigitallibrary.org
A Bearzotti, P Papa, A Macagnano, E Zampetti… - Journal of environmental …, 2018 - Elsevier
Adsorption and detection of environmental total gaseous mercury (TGM) was studied by using gold nanoparticles (AuNPs) on purpose functionalized with dithiol ligands, ie Biphenyl-4,4…
Number of citations: 19 www.sciencedirect.com
S Cerra, TA Salamone, A Bearzotti… - Particle & Particle …, 2023 - Wiley Online Library
The preparation of three different functionalized palladium nanoparticles (PdNPs) systems for room temperature BTX (benzene, toluene, p‐xylene) sensing detection and their …
Number of citations: 1 onlinelibrary.wiley.com
SW Lee, D Lee, BG Seo - Applied Chemistry for Engineering, 2022 - koreascience.kr
This work presents a non-destructive and straightforward approach to assemble a large-scale conductive electronic film made of a pre-treated single-walled carbon nanotube (SWCNT) …
Number of citations: 1 koreascience.kr
D Lee, H Ahn, BG Seo, SW Lee - Journal of Sensor Science and …, 2021 - koreascience.kr
This study presents a simple approach for the assembly of a free-standing conductive electronic nanofilm of single-walled carbon nanotubes (SWNTs) suitable for enzymatic …
Number of citations: 2 koreascience.kr
Y Daskal, R Dittrich, J Walter, Y Joseph - Procedia engineering, 2015 - Elsevier
On a silicon wafer equipped with interdigital electrodes, gold nanoparticles with an average size of 5 nm are assembled in a thin film using different organic linkers, either manually by …
Number of citations: 8 www.sciencedirect.com
H Bi, C Jing, P Hasch, Y Gong, D Gerster… - Analytical …, 2021 - ACS Publications
In order to advance the development of molecular electronic devices, it is mandatory to improve the understanding of electron transport and functionalities in single molecules, …
Number of citations: 2 pubs.acs.org

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